Home > Products > Screening Compounds P122334 > 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide
3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide -

3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide

Catalog Number: EVT-4749851
CAS Number:
Molecular Formula: C19H16N4O3
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ketanserin

  • Compound Description: Ketanserin, chemically defined as (+)-3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,4(1H,3H)-quinazolinedione (R 41 468), stands as a notable serotonin S2-receptor antagonist employed in the management of hypertension []. Studies have demonstrated its rapid and nearly complete absorption following oral administration in humans. The metabolic breakdown of ketanserin primarily entails ketone reduction yielding ketanserin-ol, its principal metabolite found in plasma, urine, and feces, alongside oxidative N-dealkylation resulting in the urinary metabolite 1,4-dihydro-2,4-dioxo-3(2H)quinazolineacetic acid [].

3′-Carbamoyl-biphenyl-3-yl-cyclohexylcarbamate (URB597)

  • Compound Description: URB597 functions as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH) []. This inhibition leads to an elevation of endogenous cannabinoids, notably anandamide, within the central nervous system. URB597 has demonstrated efficacy in preclinical models of anxiety, suggesting its potential as a therapeutic agent for anxiety disorders.
  • Relevance: While URB597 does not bear a direct structural resemblance to 3-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylpropanamide, it is included due to its role in modulating GABA transmission, a process also implicated in the research on the target compound []. The opposing effects of cannabinoid and cholecystokinin receptors on GABA efflux, as highlighted in the study involving URB597, provide valuable context for understanding the broader neurochemical interactions of the target compound [].

(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide (UCM707)

  • Compound Description: UCM707 acts as an inhibitor of endocannabinoid reuptake, resulting in enhanced endocannabinoid signaling [].
  • Relevance: Similar to URB597, although structurally dissimilar to 3-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylpropanamide, UCM707 is discussed in the context of influencing GABA transmission via its effects on the endocannabinoid system []. Understanding the interplay between cannabinoid and cholecystokinin receptors on GABAergic signaling is crucial for comprehending the potential neuropharmacological profile of the target compound [].
  • Compound Description: CCK-8S represents a potent agonist of the cholecystokinin-2 (CCK2) receptor []. It exerts its effects by binding to and activating the CCK2 receptor, leading to a cascade of intracellular signaling events.
  • Relevance: While not sharing a direct structural similarity, CCK-8S is pertinent due to its involvement in the study investigating the interaction between CCK2 and CB1 receptors in modulating GABA efflux []. The finding that CCK-8S enhances electrically evoked GABA efflux, in contrast to the inhibitory effect observed with CB1 receptor agonists like WIN55,212-2, suggests a complex interplay between these receptor systems in regulating cortical GABA transmission []. This information is valuable for understanding the potential role of 3-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylpropanamide in this context.

(R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone (WIN55,212-2)

  • Compound Description: WIN55,212-2 is a well-characterized agonist of the cannabinoid CB1 receptor [].
  • Relevance: Despite the absence of a direct structural resemblance to 3-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylpropanamide, WIN55,212-2 is relevant due to its involvement in the investigation of CB1 and CCK2 receptor interactions in the modulation of GABA efflux []. The study highlighted that WIN55,212-2, by activating CB1 receptors, led to a reduction in electrically evoked GABA overflow, an effect opposite to that observed with the CCK2 receptor agonist CCK-8S []. This contrasting response underscores the complex interplay between these receptor systems and emphasizes the need to consider these interactions when evaluating the potential neuropharmacological effects of 3-(2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylpropanamide.
Overview

3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide is a chemical compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound features a quinazoline core, which is a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of both hydroxy and indole functional groups contributes to its potential pharmacological properties.

The compound is synthesized through various chemical reactions, and its structure has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen in their rings, which are often explored for medicinal chemistry applications.

Synthesis Analysis

The synthesis of 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide can be achieved through multi-step synthetic routes involving the following methods:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as 2-hydroxyquinazolinone and indole derivatives.
  2. Key Reactions:
    • Nucleophilic Substitution: A nucleophilic substitution reaction can be performed where the indole derivative reacts with an activated electrophile derived from the quinazoline structure.
    • Acylation: The final step often involves acylation, where the amine group of the indole reacts with an acyl chloride or an acid anhydride to form the amide bond.
Molecular Structure Analysis

The molecular structure of 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide can be represented by its molecular formula C15H14N2O3C_{15}H_{14}N_2O_3 and molecular weight approximately 270.29 g/mol.

Structural Features:

  • Quinazoline Ring: The 4-oxoquinazoline moiety contributes to the compound's stability and biological activity.
  • Indole Group: The presence of the indole group enhances interactions with biological targets due to its aromatic nature.
  • Hydroxy Group: The hydroxy substituent may play a role in solubility and hydrogen bonding interactions.

The structural characterization is typically confirmed through spectroscopic methods such as:

  • Nuclear Magnetic Resonance Spectroscopy: Provides information on hydrogen environments.
  • Mass Spectrometry: Assists in determining molecular weight and fragmentation patterns.
Chemical Reactions Analysis

The chemical reactivity of 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide can be explored through various types of reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  2. Oxidation: The hydroxy group may be oxidized to form a ketone or aldehyde under appropriate conditions.
  3. Reduction: The carbonyl group in the quinazoline ring can be reduced to alcohols or amines.

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action for 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide is not fully elucidated but is likely related to its interaction with specific biological targets:

  1. Enzyme Inhibition: Compounds containing quinazoline structures have been shown to inhibit various kinases, which play critical roles in cell signaling pathways.
  2. Apoptosis Induction: Some derivatives exhibit cytotoxic effects by promoting apoptosis in cancer cells, potentially through procaspase activation pathways.

Experimental data from cytotoxicity assays indicate that compounds similar to this one may show selective toxicity towards cancer cell lines, suggesting that they could be developed as therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting points may vary based on purity but are generally within a defined range depending on synthesis conditions.

Chemical Properties:

  • Solubility: Solubility in organic solvents (e.g., ethanol, dimethyl sulfoxide) is common; water solubility may vary based on functional groups present.
  • Stability: Stability under various pH conditions is essential for potential pharmaceutical applications.

Relevant analyses such as infrared spectroscopy provide insights into functional groups present, while thermal analysis (e.g., differential scanning calorimetry) can assess thermal stability.

Applications

3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide has potential applications in several scientific fields:

  1. Medicinal Chemistry: Its structural motifs suggest activity against cancer cells, making it a candidate for further development as an anticancer agent.
  2. Biochemistry Research: Useful in studying enzyme inhibition mechanisms due to its potential interactions with kinase pathways.
  3. Drug Development: May serve as a lead compound for synthesizing analogs with improved efficacy and selectivity against specific biological targets.

Properties

Product Name

3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)propanamide

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indol-5-yl)propanamide

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H16N4O3/c24-17(21-13-5-6-15-12(11-13)7-9-20-15)8-10-23-18(25)14-3-1-2-4-16(14)22-19(23)26/h1-7,9,11,20H,8,10H2,(H,21,24)(H,22,26)

InChI Key

MJHMFNYJWHVUNJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.